molecular formula C16H22N4O2 B2772850 N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide CAS No. 1356656-28-4

N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide

Cat. No.: B2772850
CAS No.: 1356656-28-4
M. Wt: 302.378
InChI Key: DZCNBDLZCZCDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a cyano group, and a carbamoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butylphenyl group: This step involves the alkylation of a phenyl ring with tert-butyl chloride in the presence of a strong base such as sodium hydride.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.

    Formation of the carbamoylamino group: This step involves the reaction of an amine with an isocyanate to form the carbamoylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)butanamide
  • N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)pentanamide

Uniqueness

N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[(4-tert-butylphenyl)-cyanomethyl]-2-(carbamoylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-10(19-15(18)22)14(21)20-13(9-17)11-5-7-12(8-6-11)16(2,3)4/h5-8,10,13H,1-4H3,(H,20,21)(H3,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCNBDLZCZCDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C#N)C1=CC=C(C=C1)C(C)(C)C)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.